molecular formula C8H13ClO4S B13508746 {5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride

{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride

Cat. No.: B13508746
M. Wt: 240.71 g/mol
InChI Key: GWOARQOHOYWPDY-UHFFFAOYSA-N
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Description

{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClO4S. It is known for its unique spiro structure, which includes a spirocyclic ether and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride typically involves the reaction of a spirocyclic ether with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The methanesulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Amines, alcohols, and thiols.

    Bases: Triethylamine, pyridine.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products Formed

The major products formed from reactions with this compound depend on the type of nucleophile used. For example:

  • Reaction with amines forms sulfonamides.
  • Reaction with alcohols forms sulfonate esters.
  • Reaction with thiols forms sulfonate thioesters.

Scientific Research Applications

{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamides and sulfonate esters.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a building block for drug molecules.

    Biological Studies: It is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles. The spirocyclic ether structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    {5,8-Dioxaspiro[3.5]nonan-6-yl}methanesulfonyl chloride: Similar structure but with a different position of the spirocyclic ether.

    {7-Oxaspiro[3.5]nonan-2-yl}methanesulfonyl chloride: Contains an oxaspiro structure with a different ring size.

    {Spiro[3.5]nonan-5-yl}methanesulfonyl chloride: Lacks the dioxaspiro structure but has a similar sulfonyl chloride group.

Uniqueness

{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride is unique due to its specific spirocyclic ether structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in selective organic synthesis and specialized applications in medicinal chemistry and biological studies.

Properties

Molecular Formula

C8H13ClO4S

Molecular Weight

240.71 g/mol

IUPAC Name

5,8-dioxaspiro[3.5]nonan-7-ylmethanesulfonyl chloride

InChI

InChI=1S/C8H13ClO4S/c9-14(10,11)5-7-4-13-8(6-12-7)2-1-3-8/h7H,1-6H2

InChI Key

GWOARQOHOYWPDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COC(CO2)CS(=O)(=O)Cl

Origin of Product

United States

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